4-羟基-2-甲基-5-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

While the provided papers do not directly discuss 4-Hydroxy-2-methyl-5-nitrobenzoic acid, they do provide insights into related compounds that can help infer some aspects of its chemistry. For instance, the synthesis and structural analysis of similar nitrobenzoic acid derivatives, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid , Methyl 4-Hydroxy-3-Nitrobenzoate , and 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid , suggest that 4-Hydroxy-2-methyl-5-nitrobenzoic acid would likely exhibit similar reactivity and structural characteristics due to the presence of nitro and carboxylic acid functional groups.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including nitration, acylation, and cyclization. For example, the synthesis of Methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate involves acyl chlorination, condensation, and cyclization . Similarly, the synthesis of 4-Hydroxy-2-methyl-5-nitrobenzoic acid would likely involve specific reagents and conditions tailored to introduce the nitro, hydroxy, and methyl groups at the appropriate positions on the benzene ring.

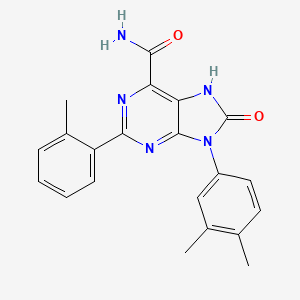

Molecular Structure Analysis

The molecular structure of nitrobenzoic acid derivatives is characterized by the orientation of substituents around the benzene ring. For instance, in the crystal structure of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, the dihedral angles of the substituent groups with respect to the planar phenyl moiety are reported, indicating how these groups are oriented in three-dimensional space . This information is crucial for understanding the molecular interactions and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives is influenced by the electron-withdrawing nitro group and the electron-donating hydroxy group. These functional groups can participate in various chemical reactions, such as reductions, substitutions, and cyclizations. For example, the reduction of a nitro group can lead to the formation of amino derivatives, which can further react to form heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The presence of hydrogen bonding, as seen in Methyl 4-Hydroxy-3-Nitrobenzoate, can affect the compound's crystal structure and its interactions with solvents . Additionally, the nitro and carboxylic acid groups can influence the acidity and reactivity of the compound in different chemical environments.

科学研究应用

晶体结构分析

涉及 4-羟基-2-甲基-5-硝基苯甲酸衍生物(如 4-羟基-3-硝基苯甲酸甲酯)的研究探索了它们的晶体结构。重点在于了解氢键和 π 堆积相互作用,这些相互作用有助于了解分子排列和稳定性。这种见解对于开发先进材料和药物至关重要 (Fu, Li, & Simpson, 2012)。

物理化学性质

对含有硝基苯甲酸衍生物(包括 4-羟基-2-甲基-5-硝基苯甲酸)的 Zn(II) 和 Co(II) 配合物的研究调查了它们的物理化学性质。这些性质包括热重分析、差示扫描量热法和磁性特征。了解这些性质有助于材料科学和催化等应用 (D'angelo 等,2008)。

生物合成应用

与 4-羟基-2-甲基-5-硝基苯甲酸密切相关的 4-羟基苯甲酸因其作为生产增值生物制品的中间体的作用而被广泛研究。它的应用跨越食品、化妆品和制药领域,表明其衍生物在类似领域具有多功能性 (Wang 等,2018)。

化学合成

将 4-硝基-邻二甲苯氧化为 2-甲基-4-硝基苯甲酸的研究展示了涉及硝基苯甲酸衍生物的化学过程。这项研究有助于理解有机合成方法,这是开发药物和工业化学品的基础 (Songbo、Tang 和 Peng,2015)。

分子静电势

对苯甲酸衍生物(包括硝基苯甲酸)的研究重点是它们的电子结构和分子静电势。这些研究对于理解分子相互作用和稳定性至关重要,影响材料设计和药物发现 (Pramanik、Dey 和 Mukherjee,2019)。

作用机制

Target of Action

Nitro compounds, such as this one, are known to interact with various biological molecules due to their high reactivity .

Mode of Action

Nitro compounds are known to undergo various reactions, including direct substitution with nitric acid . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various reactions, including the formation of oximes and hydrazones . These reactions involve the interaction of aldehydes and ketones with hydroxylamine or hydrazine .

Result of Action

The nitro group in nitro compounds is known to have a high dipole moment, which can influence its interactions with other molecules .

Action Environment

The reactivity of nitro compounds can be influenced by various factors, including temperature and the presence of other reactive species .

属性

IUPAC Name |

4-hydroxy-2-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDKLIGKTGJHFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)

![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B3017200.png)

![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)

![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)